molecular formula C18H19ClN2O4 B2803854 N1-(5-chloro-2-methoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide CAS No. 1396882-12-4

N1-(5-chloro-2-methoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide

Cat. No. B2803854
CAS RN: 1396882-12-4
M. Wt: 362.81
InChI Key: LQKMJXRVJCSUDK-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-methoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide, also known as CMOP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Molecular Structure and Supramolecular Architecture

Research has shown that in the structure of N,N′-bis(substituted)oxamide compounds, including those similar to N1-(5-chloro-2-methoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide, there is a significant angular relationship between the chlorohydroxyphenyl ring plane and the oxalamide unit. This structural feature contributes to the formation of a three-dimensional supramolecular structure through classical hydrogen bonds, which is crucial for its potential applications in molecular engineering and crystallography (Wang et al., 2016).

Synthesis and Chemical Reactions

The oxalamide compounds, similar to N1-(5-chloro-2-methoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide, have been synthesized through various chemical reactions, including acid-catalyzed rearrangements. These synthetic methods are crucial for producing such compounds efficiently and with high yield, opening up possibilities for their use in pharmaceutical and chemical industries (Mamedov et al., 2016).

DNA Binding and Cytotoxic Activities

Certain dissymmetrical N,N′-bis(substituted)oxamides, similar to the compound , have shown to interact with DNA, exhibiting potential anticancer activities. Their ability to bind with DNA through intercalation suggests their significance in the development of novel anticancer drugs (Cui et al., 2011).

Biological Activities

Research on compounds structurally similar to N1-(5-chloro-2-methoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide has revealed various biological activities. These activities range from antimicrobial to antitumor properties, highlighting the compound's potential in therapeutic applications (Balaji et al., 2016).

properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-(3-hydroxy-3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4/c1-25-16-8-7-13(19)11-14(16)21-18(24)17(23)20-10-9-15(22)12-5-3-2-4-6-12/h2-8,11,15,22H,9-10H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKMJXRVJCSUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5-chloro-2-methoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide

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